17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol
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Overview
Description
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol is a synthetic steroidal compound with a complex structure. It is characterized by the presence of multiple rings and hydroxyl groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol involves multiple steps, typically starting from simpler steroidal precursorsIndustrial production methods may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace hydroxyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: It is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol can be compared with other similar steroidal compounds, such as:
- This compound diacetate
- 17-alpha-Hydroxypregn-5-ene-3-beta,20-alpha-diol diacetate
- 5-alpha,17-alpha-Pregn-20-ene-3-beta,17-beta-diol These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific hydroxyl and alkyne groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
3604-60-2 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
VGJUOWGYQZYCII-XFNFOBRPSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O |
Isomeric SMILES |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C#C)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O |
3604-60-2 | |
Synonyms |
17α-Pregn-5-en-20-yne-3β,17-diol; 17-Ethynylandrost-5-ene-3β,17β-diol; 17α-Ethinylandrost-5-ene-3β,17β-diol; 17α-Ethynylandrost-5-ene-3β,17-diol; 17α-Ethynylandrost-5-ene-3β,17β-diol; 17α-Preg-5-ene-20-yn-3β,17-diol; 3β,17β-Dihydroxy-17α-ethynylandro |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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